molecular formula C11H15NO2 B3044019 4-(tert-Butoxy)benzamide CAS No. 99985-67-8

4-(tert-Butoxy)benzamide

Cat. No. B3044019
CAS RN: 99985-67-8
M. Wt: 193.24 g/mol
InChI Key: SWWGCYPSKPHPKQ-UHFFFAOYSA-N
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Description

“4-(tert-Butoxy)benzamide” is a chemical compound . It’s an important intermediate for the synthesis of medicines, dyes, flavor, and fragrance compounds . It provides a chemically differentiated building block for organic synthesis and medicinal chemistry .


Synthesis Analysis

The synthesis of “4-(tert-Butoxy)benzamide” involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as a coupling reagent . Another method involves the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .


Molecular Structure Analysis

The molecular formula of “4-(tert-Butoxy)benzamide” is C11H14O2 . The average mass is 178.228 Da and the monoisotopic mass is 178.099380 Da .


Chemical Reactions Analysis

The chemical reactions of “4-(tert-Butoxy)benzamide” involve oxidation at the benzylic position . When heated with aqueous potassium permanganate (KMnO4) under acidic conditions, alkylbenzenes are oxidized to benzoic acids .

Scientific Research Applications

Antioxidant Activity

Benzamides, including 4-(tert-Butoxy)benzamide, have been found to exhibit antioxidant activity. They can act as free radical scavengers and metal chelating agents . This makes them potentially useful in combating oxidative stress-related diseases.

Antibacterial Activity

Benzamides have demonstrated antibacterial activity against both gram-positive and gram-negative bacteria . This suggests that 4-(tert-Butoxy)benzamide could be used in the development of new antibacterial agents.

Anti-cancer Properties

Benzamides have been widely used in the treatment of cancer . They can inhibit cell proliferation and tumor growth, making them potential candidates for anti-cancer drugs.

Treatment of Hypercholesterolemia

Benzamides have been used in the treatment of hypercholesterolemia . This suggests that 4-(tert-Butoxy)benzamide could be used in managing high cholesterol levels.

5. Inhibitor of Hedgehog (Hh) Signaling Pathway Benzamides have shown promising inhibition of the Hedgehog (Hh) signaling pathway . This pathway is crucial for the development of various embryonic tissues and its abnormal mutations can lead to cell proliferation and tumor growth . Therefore, 4-(tert-Butoxy)benzamide could be used in the development of drugs targeting the Hh pathway.

Industrial Applications

Benzamides are also used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture . This suggests that 4-(tert-Butoxy)benzamide could have potential industrial applications.

Safety and Hazards

“4-(tert-Butoxy)benzamide” may cause skin irritation, serious eye irritation, and respiratory irritation . It’s advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,3)14-9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWGCYPSKPHPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-Butoxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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